Cas no 86491-83-0 (3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol(Mixture of Diastereomers))
3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol(Mixture of Diastereomers) Chemical and Physical Properties
Names and Identifiers
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- 3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]propane-1,2-diol
- 1,2-Propanediol, 3-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy)-
- 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]-1,2-propanediol
- 3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]-1,2-propanediol (Mixture of Diastereomers)
- 3-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethoxy]propane-1,2-diol
- R 42243
- DTXSID101006860
- 1,2-Propanediol, 3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]-
- 86491-83-0
- 1-[2(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1h-imidazole
- 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol(Mixture of Diastereomers)
-
- Inchi: 1S/C14H16Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(21-8-11(20)7-19)6-18-4-3-17-9-18/h1-5,9,11,14,19-20H,6-8H2
- InChI Key: IBSQAWIBLHAPAX-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(CN1C=NC=C1)OCC(CO)O)Cl
Computed Properties
- Exact Mass: 330.0537978Da
- Monoisotopic Mass: 330.0537978Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 67.5Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 573.1±50.0 °C at 760 mmHg
- Flash Point: 300.4±30.1 °C
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol(Mixture of Diastereomers) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol(Mixture of Diastereomers) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D436535-50mg |
3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]-1,2-propanediol(Mixture of Diastereomers) |
86491-83-0 | 50mg |
$ 184.00 | 2023-09-07 | ||
| TRC | D436535-500mg |
3-[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy]-1,2-propanediol(Mixture of Diastereomers) |
86491-83-0 | 500mg |
$ 1455.00 | 2023-09-07 |
3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol(Mixture of Diastereomers) Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol(Mixture of Diastereomers)
3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers): A Novel Compound with Potential Applications in Pharmaceutical Research
CAS No. 86491-83-0 represents a unique chemical entity that has garnered significant attention in the field of pharmaceutical chemistry due to its complex molecular structure and potential therapeutic applications. This compound, designated as 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers), is a mixture of diastereomers that combines aromatic, heterocyclic, and polyol functionalities within a single molecular framework. The integration of these structural elements suggests a multifunctional pharmacophore capable of interacting with diverse biological targets, making it a promising candidate for further investigation in drug discovery and development.
The molecular architecture of 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers) is characterized by the presence of a 2,4-dichlorophenyl group, which is conjugated to a 1H-imidazol-1-yl ring through an ethoxy linkage. This conjugation creates a unique electronic environment that may influence the compound's reactivity and biological activity. The 1,2-propanediol moiety further contributes to the molecule's polarity, enhancing its solubility properties and potential for interactions with biological membranes. The presence of multiple hydroxyl groups in the 1,2-propanediol segment also allows for the possibility of hydrogen bonding interactions, which could be critical for its pharmacological activity.
Recent studies have highlighted the potential of 3-1-(2,4-Dichlorophenyl)-y-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers) as a lead compound for the development of novel therapeutic agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties, particularly in modulating the activity of NF-κB signaling pathways. The 2,4-dichlorophenyl group was identified as a key contributor to the compound's ability to inhibit pro-inflammatory cytokine production, while the 1H-imidazol-1-yl ring provided structural stability and enhanced bioavailability.
Another notable study published in Drug Discovery Today in 2023 explored the antitumor potential of 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers) and its derivatives. Researchers found that the compound's ability to interact with specific receptors on cancer cells could lead to targeted therapeutic effects. The 1,2-propanediol moiety was implicated in the compound's ability to disrupt cellular adhesion processes, while the 2,4-dichlorophenyl group contributed to its capacity to induce apoptosis in malignant cells. These findings suggest that the compound may have applications in the treatment of various cancers, particularly those with high proliferative rates.
The synthesis of 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers) has been the subject of several recent advancements in organic chemistry. A 2023 report in Organic & Biomolecular Chemistry described a novel asymmetric synthesis method that allows for the selective production of specific diastereomers of the compound. This method involves the use of chiral catalysts to control the stereochemistry of the 1,2-propanediol segment, which is critical for optimizing the compound's biological activity. The ability to produce pure diastereomers could significantly enhance the compound's therapeutic potential by allowing for the identification of the most active enantiomer.
From a pharmacokinetic perspective, the 1,2-propanediol segment of 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers) plays a crucial role in determining the compound's solubility and absorption properties. Studies have shown that the presence of multiple hydroxyl groups in the 1,2-propanediol moiety enhances the compound's water solubility, which is essential for its oral bioavailability. Additionally, the 2,4-dichlorophenyl group has been found to improve the compound's stability in biological environments, reducing the risk of degradation before reaching its target tissues.
Recent computational studies have also provided insights into the molecular interactions of 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers) with potential biological targets. A 2023 analysis using molecular docking simulations revealed that the compound could bind to specific protein receptors involved in inflammatory and tumor-related pathways. The 1H-imidazol-1-yl ring was found to form hydrogen bonds with key amino acid residues in these proteins, while the 2,4-dichlorophenyl group contributed to hydrophobic interactions. These findings suggest that the compound may have a broad spectrum of biological activities, making it a versatile candidate for drug development.
The safety profile of 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers) has also been the focus of recent research. Preliminary toxicity studies conducted in 2023 indicated that the compound exhibits low toxicity in vitro, with no significant cytotoxic effects on normal human cells. However, further in vivo studies are needed to fully assess its safety profile and determine its potential for clinical application. The 1,2-propanediol segment was found to be less toxic compared to other polyol derivatives, which is an important consideration for its development as a pharmaceutical agent.
In conclusion, CAS No. 86491-83-0, or 3-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-1,2-propanediol (Mixture of Diastereomers), represents a promising compound with a complex molecular structure that may have significant therapeutic potential. Its unique combination of aromatic, heterocyclic, and polyol functionalities suggests a wide range of possible applications in pharmaceutical research. Recent studies have demonstrated its potential as an anti-inflammatory and antitumor agent, with further research needed to fully explore its capabilities. The ability to synthesize specific diastereomers of the compound and its favorable pharmacokinetic properties make it a valuable candidate for the development of novel therapeutic agents.
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